molecular formula C6H12ClF2NO2 B2713773 Ethyl 4-amino-2,2-difluorobutanoate HCl CAS No. 2243512-15-2

Ethyl 4-amino-2,2-difluorobutanoate HCl

Cat. No. B2713773
CAS RN: 2243512-15-2
M. Wt: 203.61
InChI Key: UETORRDIVQXONV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-2,2-difluorobutanoate HCl is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and ethanol. The chemical formula of Ethyl 4-amino-2,2-difluorobutanoate HCl is C6H11ClF2NO2.

Mechanism of Action

The exact mechanism of action of Ethyl 4-amino-2,2-difluorobutanoate HCl is not fully understood. However, it is believed to work by inhibiting the synthesis of prostaglandins, which are responsible for inflammation and pain. It also inhibits the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects:
Ethyl 4-amino-2,2-difluorobutanoate HCl has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 4-amino-2,2-difluorobutanoate HCl in lab experiments is that it is relatively easy to synthesize. It also has a high level of purity, which makes it suitable for use in various experiments. However, one of the limitations of using Ethyl 4-amino-2,2-difluorobutanoate HCl is that it can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on Ethyl 4-amino-2,2-difluorobutanoate HCl. One potential direction is to further investigate its potential use in the treatment of cancer. Another potential direction is to study its effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of Ethyl 4-amino-2,2-difluorobutanoate HCl and its potential side effects.
Conclusion:
Ethyl 4-amino-2,2-difluorobutanoate HCl is a chemical compound that has shown great potential in scientific research. It has been studied for its potential use in the treatment of various diseases, including cancer. While there are still many questions surrounding its mechanism of action and potential side effects, the future of research on Ethyl 4-amino-2,2-difluorobutanoate HCl looks promising.

Synthesis Methods

Ethyl 4-amino-2,2-difluorobutanoate HCl can be synthesized by reacting ethyl 4-bromo-2,2-difluorobutanoate with ammonia in the presence of a palladium catalyst. The reaction takes place in ethanol at a temperature of 50°C. The resulting product is then treated with hydrochloric acid to obtain Ethyl 4-amino-2,2-difluorobutanoate HCl.

Scientific Research Applications

Ethyl 4-amino-2,2-difluorobutanoate HCl has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer. Ethyl 4-amino-2,2-difluorobutanoate HCl has been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

ethyl 4-amino-2,2-difluorobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO2.ClH/c1-2-11-5(10)6(7,8)3-4-9;/h2-4,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETORRDIVQXONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCN)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-2,2-difluorobutanoate HCl

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